1,5-Bis(benzo[d]thiazol-2-ylthio)pentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-(1,3-benzothiazol-2-ylsulfanyl)pentylsulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S4/c1(6-12-22-18-20-14-8-2-4-10-16(14)24-18)7-13-23-19-21-15-9-3-5-11-17(15)25-19/h2-5,8-11H,1,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXAYKYEQRFGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCCCSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1,5 Bis Benzo D Thiazol 2 Ylthio Pentane
Chemical Synthesis Pathways to the 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane Scaffold
The creation of the this compound framework is typically achieved through a convergent synthesis approach. This involves the separate synthesis of the benzothiazole (B30560) moiety and the pentane (B18724) linker, followed by their coupling.
The most direct and common method for constructing the this compound scaffold involves the nucleophilic substitution reaction between the sodium salt of 2-mercaptobenzothiazole (B37678) and a suitable 1,5-dihalopentane, such as 1,5-dibromopentane (B145557) or 1,5-dichloropentane (B10660). nih.gov
The general reaction scheme is as follows:
2-Mercaptobenzothiazole is first deprotonated with a base, typically sodium hydroxide (B78521) or sodium ethoxide, to form the sodium thiolate salt. This salt then acts as a nucleophile, attacking the electrophilic carbon atoms of the 1,5-dihalopentane in a double displacement reaction. This process results in the formation of two new carbon-sulfur bonds, creating the desired thioether-bridged benzothiazole structure. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature. nih.gov
A detailed representation of this synthesis is presented in the table below:
| Reactant 1 | Reactant 2 | Reagents/Solvents | Product |
| 2-Mercaptobenzothiazole | 1,5-Dihalopentane (e.g., 1,5-dibromopentane) | Base (e.g., NaOH), Solvent (e.g., DMF) | This compound |
The successful synthesis of this compound is contingent upon the availability and purity of its key precursors: 2-mercaptobenzothiazole and a 1,5-dihalopentane.
2-Mercaptobenzothiazole (MBT):
There are several established industrial methods for the preparation of 2-mercaptobenzothiazole (MBT). atamanchemicals.com One of the primary methods involves the reaction of aniline, carbon disulfide, and sulfur under high pressure and temperature. google.comgoogle.com This process, known as the Kelly process, is a cornerstone of industrial MBT production. google.com
Alternative routes to MBT include:
The reaction of o-nitrochlorobenzene with a reducing agent like sodium hydrogen sulfide, followed by a reaction with carbon disulfide. atamanchemicals.com
A DBU-promoted tandem reaction of o-haloanilines and carbon disulfide, which offers a metal-free and efficient synthesis. organic-chemistry.org
The reaction of 2-aminophenol (B121084) with carbon disulfide. atamanchemicals.com
The choice of synthetic route often depends on the desired scale, available starting materials, and environmental considerations.
1,5-Dihalopentanes:
1,5-Dihalopentanes, such as 1,5-dibromopentane and 1,5-dichloropentane, are crucial electrophilic partners in the synthesis. These can be prepared from 1,5-pentanediol (B104693).
For instance, 1,5-dibromopentane can be synthesized by treating 1,5-pentanediol with hydrobromic acid. chemicalbook.com Similarly, 1,5-dichloropentane can be obtained by reacting 1,5-pentanediol with concentrated hydrochloric acid under pressure and elevated temperatures. google.com Another method for synthesizing 1,5-dibromopentane involves the ring-opening bromination of tetrahydropyran (B127337) using hydrobromic acid and concentrated sulfuric acid. chemicalbook.com
Exploration of Alternative Synthetic Routes and Catalytic Approaches
While the direct nucleophilic substitution is the most common route, alternative strategies can be explored for the synthesis of thioether-bridged benzothiazoles. These methods often focus on the formation of the benzothiazole ring itself in the presence of a pre-formed thioether linker or utilize catalytic systems to improve efficiency.
One potential alternative approach could involve the reaction of 2-aminothiophenol (B119425) with a dicarboxylic acid or its derivative that contains a five-carbon chain. However, this would likely lead to a different linkage type.
More relevant to the thioether bridge are catalytic methods that can facilitate C-S bond formation. While not explicitly detailed for this compound, general advancements in the synthesis of 2-substituted benzothiazoles often employ transition metal catalysts. For instance, copper-catalyzed reactions are known to promote the formation of C-S bonds in the synthesis of various benzothiazole derivatives. mdpi.com Such catalytic systems could potentially be adapted to the synthesis of the target molecule, possibly offering milder reaction conditions or improved yields.
Reaction Condition Optimization and Yield Enhancement in the Synthesis of Thioether-Bridged Benzothiazoles
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.
Base and Solvent Selection: The choice of base is important for the complete deprotonation of 2-mercaptobenzothiazole to form the reactive thiolate anion. Stronger bases can lead to faster reaction rates. The solvent plays a critical role in solvating the reactants and facilitating the nucleophilic substitution. Polar aprotic solvents like DMF are generally effective for SN2 reactions.
Temperature and Reaction Time: The reaction is often carried out at room temperature, but gentle heating may be employed to increase the reaction rate. nih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
Purification: After the reaction is complete, the crude product is typically purified to remove unreacted starting materials and byproducts. Common purification techniques include recrystallization or column chromatography.
The table below summarizes key factors for optimizing the synthesis of thioether-bridged benzothiazoles:
| Parameter | Options | Impact on Reaction |
| Base | NaOH, KOH, NaOEt | Affects the rate of thiolate formation and overall reaction kinetics. |
| Solvent | DMF, DMSO, Acetonitrile (B52724) | Influences the solubility of reactants and the rate of the SN2 reaction. |
| Temperature | Room Temperature to mild heating | Controls the reaction rate; higher temperatures can lead to side reactions. |
| Reactant Stoichiometry | Equimolar or slight excess of one reactant | Can be adjusted to drive the reaction to completion and maximize the yield of the desired product. |
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.
Comprehensive Spectroscopic and Structural Characterization of 1,5 Bis Benzo D Thiazol 2 Ylthio Pentane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
No experimental NMR data has been found for 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane. A detailed analysis requires published spectra to report accurate chemical shifts, coupling constants, and structural correlations.
Specific chemical shifts (δ) and coupling constants (J) for the aromatic protons of the benzothiazole (B30560) rings and the aliphatic protons of the pentane (B18724) chain are not available in the scientific literature.
The characteristic chemical shifts for the carbon atoms within the benzothiazole moieties and the pentane linker of this specific molecule have not been experimentally determined and reported.
Vibrational Spectroscopy for Molecular Fingerprinting
Detailed experimental data from vibrational spectroscopy for this compound is unavailable. This prevents an accurate description of its molecular fingerprint.
Specific absorption bands corresponding to the vibrational modes of the C-S, C=N, C-H, and other functional groups for this compound are not documented.
No Raman spectral data has been found, which would be necessary to identify and analyze the characteristic scattering peaks for the molecule's vibrational modes.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition through the precise determination of its molecular mass. For this compound, with the molecular formula C19H18N2S4, the exact monoisotopic mass has been calculated as 402.03528 Da. uni.lu
HRMS analysis provides mass-to-charge ratio (m/z) values with high accuracy, allowing for the differentiation between compounds with the same nominal mass. The technique typically involves forming various ionic species (adducts) of the parent molecule. Predicted m/z values for common adducts of this compound are essential for identifying the compound in complex mixtures and confirming its synthesis. These predictions, based on the compound's exact mass, serve as a reference for experimental data. uni.lu
Electronic Absorption and Emission Spectroscopic Investigations
The electronic and photophysical properties of this compound are governed by the two benzothiazole chromophores. While specific experimental data for this exact compound is not detailed in the available literature, its behavior can be inferred from studies on closely related benzothiazole derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
The UV-Vis spectrum of molecules containing the benzothiazole moiety is characterized by distinct absorption bands corresponding to specific electronic transitions. Typically, these spectra exhibit bands arising from π-π* transitions within the aromatic system and n-π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms of the heterocycle. researchgate.net
Photophysical Studies, Including Electron Transfer Processes
Benzothiazole derivatives are known for their interesting photophysical properties, often exhibiting strong luminescence in both solution and the solid state. researchgate.netrsc.org These properties make them valuable in the development of functional materials like organic light-emitting diodes (OLEDs). researchgate.net The emission characteristics are highly dependent on molecular structure and can involve processes such as intramolecular charge transfer (ICT). bohrium.com
In this compound, the presence of two benzothiazole units connected by a flexible pentane linker creates a system where through-space interactions between the excited state of one chromophore and the ground state of the other could occur. This could potentially lead to the formation of an excimer (excited-state dimer), which would result in a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. While specific studies on electron transfer processes in this molecule are unavailable, its structure—featuring two electron-rich heterocyclic systems—suggests a potential for such phenomena, which are fundamental to the function of many organic electronic materials. mdpi.com
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Elucidation
While the specific single-crystal X-ray diffraction structure for this compound has not been reported in the reviewed literature, analysis of related compounds provides significant insight into its likely solid-state characteristics. X-ray crystallography of various benzothiazole derivatives consistently reveals key structural features.
The crystal packing of benzothiazole-containing molecules is often stabilized by a network of non-covalent interactions. These can include weak C-H···O or C-H···N hydrogen bonds and, notably, π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.govresearchgate.net Centroid-centroid distances for these π-π interactions are often observed in the range of 3.6 to 3.9 Å. nih.gov In the case of this compound, the flexible pentane linker would add considerable conformational freedom, likely influencing how the two terminal benzothiazole groups arrange themselves in the crystal lattice to optimize packing and intermolecular forces.
Computational and Theoretical Chemistry Studies of 1,5 Bis Benzo D Thiazol 2 Ylthio Pentane
Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict the ground state properties of molecules with a high degree of accuracy.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally indicates a more reactive molecule. The analysis would also detail the spatial distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to denote different potential values. Red regions typically indicate areas of negative potential, which are prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential. An MEP analysis of 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane would reveal the charge distribution and help predict how it might interact with other molecules.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines intramolecular charge transfer and delocalization by analyzing the interactions between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the stability arising from these interactions, providing a deeper understanding of the molecule's electronic delocalization and the nature of its chemical bonds.
Global and Local Reactivity Descriptors
Based on DFT calculations, various global and local reactivity descriptors can be calculated. Global descriptors, such as chemical potential, hardness, softness, and electrophilicity index, provide a general measure of the molecule's reactivity. Local reactivity descriptors, like the Fukui functions, identify the most reactive sites within the molecule for specific types of reactions (nucleophilic, electrophilic, or radical attack).
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a primary tool for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra. A TD-DFT calculation for this compound would provide information on the energies of its electronic transitions, the corresponding oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the orbitals involved in these transitions (e.g., π-π* or n-π* transitions). This information is crucial for understanding the photophysical properties of the molecule.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
There is no published research detailing molecular dynamics simulations performed on this compound. Such studies would be valuable for understanding the conformational flexibility of the pentane (B18724) linker, the spatial relationship between the two benzothiazole (B30560) moieties, and how these dynamics are influenced by different solvent environments. This information is crucial for predicting the molecule's behavior in solution and its potential interactions with other molecules. Without experimental or simulated data, any discussion on this topic would be purely speculative.
Predictive Modeling of Spectroscopic Data (NMR, UV-Vis, Vibrational)
Similarly, the scientific literature lacks any studies focused on the predictive modeling of the spectroscopic properties of this compound. While computational methods for predicting NMR, UV-Vis, and vibrational (IR/Raman) spectra are well-established, they have not been specifically applied to and reported for this compound. Such predictive studies, often performed using DFT and time-dependent DFT (TD-DFT), would help in the interpretation of experimental spectra and provide insights into the electronic transitions and vibrational modes of the molecule. The absence of this specific research means that no data tables or detailed findings on the predicted spectroscopic characteristics of this compound can be provided.
Coordination Chemistry of 1,5 Bis Benzo D Thiazol 2 Ylthio Pentane As a Ligand
Ligand Design Principles and Metal Chelation Potential of the Bis(benzothiazolylthio)pentane Framework
The design of 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane as a ligand is based on the strategic incorporation of several key functional components that dictate its coordination behavior. The core of its chelating ability lies in the bis(benzothiazolylthio)pentane framework, which presents multiple potential donor atoms for metal binding.
Key Design Features:
Benzothiazole (B30560) Units: Each benzothiazole group contains an imine nitrogen atom (N) and a thiazole (B1198619) sulfur atom (S). The imine nitrogen, with its available lone pair of electrons, is a primary site for metal coordination.
Thioether Linkages: The ligand contains two thioether sulfur atoms that link the benzothiazole rings to the central pentane (B18724) chain. These sulfur atoms also possess lone pairs and can participate in coordination, making the ligand potentially multidentate.
Flexible Pentane Bridge: The five-carbon alkane chain provides significant conformational flexibility. This allows the two terminal benzothiazole donor groups to orient themselves in various spatial arrangements, enabling the ligand to either wrap around a single metal center (chelation) or span between two different metal centers (bridging).
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Common methods involve dissolving the ligand in a solvent such as ethanol, methanol, or acetonitrile (B52724) and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates). nih.gov The mixture is often heated under reflux to facilitate the complexation reaction, after which the resulting solid complex can be isolated by filtration. nih.gov
Characterization of these complexes relies on a suite of analytical techniques, including elemental analysis, FT-IR and UV-Vis spectroscopy, NMR spectroscopy (for diamagnetic complexes), and single-crystal X-ray diffraction to definitively determine the molecular structure and coordination geometry.
The structural versatility of the this compound ligand allows it to form both mononuclear and dinuclear complexes. The outcome is influenced by factors such as the preferred coordination number of the metal ion, the metal-to-ligand molar ratio used in the synthesis, and the nature of the counter-anions.
Mononuclear Complexes: In these compounds, a single ligand molecule coordinates to one metal center. The flexible pentane bridge allows the two benzothiazole end-groups to bend and bind to the same metal ion, acting as a tetradentate N₂,S₂ ligand. This chelation results in the formation of a stable, macrocycle-like coordination environment around the metal.
Dinuclear Complexes: Alternatively, the ligand can act as a bridge, with each benzothiazole unit coordinating to a different metal ion. This is particularly common when the pentane chain adopts a more extended conformation. A related ligand, 1,5-bis(benzothiazolyl)-3-thiapentane, has been shown to form an asymmetric dinuclear Ag(I) complex where the ligand bridges two silver centers. nih.gov This demonstrates the propensity of this ligand framework to facilitate the assembly of multi-metal structures. The formation of such dinuclear species is a key feature of flexible bis-chelating ligands. nih.gov
The coordination behavior of this compound varies depending on the electronic properties and steric preferences of the metal ion.
Ag(I): Silver(I) has a strong affinity for nitrogen and sulfur donors. With its d¹⁰ electronic configuration, it often adopts linear or trigonal planar geometries. As seen with analogous ligands, Ag(I) is likely to form dinuclear complexes with this compound, where each silver ion is coordinated by a nitrogen atom from one of the benzothiazole rings. nih.gov
Pt(II) and Pd(II): These d⁸ metal ions strongly prefer a square planar coordination geometry. The ligand can act as a tetradentate N₂,S₂ donor to form stable, mononuclear square planar complexes. The cis- or trans-arrangement of the donor atoms would be dictated by the bite angle and flexibility of the pentane chain. Palladium(II) is known to react with N-substituted thiourea (B124793) derivatives, which are related chelating ligands. ucj.org.ua
Au(III): Similar to Pt(II) and Pd(II), Gold(III) is a d⁸ ion that also favors a square planar geometry, suggesting the likely formation of mononuclear complexes.
Ni(II): Nickel(II) (d⁸) is known for its structural diversity, capable of forming square planar (low-spin) or octahedral (high-spin) complexes. With this compound, a mononuclear square planar complex could form. mdpi.com Alternatively, an octahedral geometry could be achieved in a dinuclear structure or by the coordination of two additional solvent or anion ligands to a mononuclear center. researchgate.net
Zn(II): As a d¹⁰ ion, Zinc(II) does not have crystal field stabilization energy and its geometry is primarily determined by steric and electrostatic factors. It typically favors a tetrahedral or, less commonly, an octahedral geometry. It could form a mononuclear tetrahedral complex with the ligand acting as an N₂,S₂ donor or an octahedral complex in which solvent molecules occupy the remaining coordination sites. mdpi.com
Spectroscopic Signatures of Metal-Ligand Coordination in Complexes
Spectroscopic analysis is crucial for confirming the coordination of the this compound ligand to a metal center. Shifts in the characteristic spectral bands of the ligand provide direct evidence of metal-ligand bond formation.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic stretching vibration for the C=N bond within the benzothiazole ring. Upon coordination of the imine nitrogen to a metal ion, the electron density around this bond is altered, typically causing a shift in its stretching frequency. This shift is a key diagnostic marker for coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand is characterized by intense absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the benzothiazole chromophores. nih.govnih.gov Upon complexation with a transition metal, new absorption bands may appear at lower energies (in the visible region). These new bands can often be assigned to ligand-to-metal charge transfer (LMCT) transitions or, for metals with unfilled d-orbitals, to d-d electronic transitions. researchgate.net These spectral changes provide strong evidence of complex formation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metal ions like Zn(II), Pt(II), or Pd(II), ¹H and ¹³C NMR spectroscopy are powerful tools. The coordination of the ligand to the metal center causes significant changes in the chemical shifts of the protons and carbons near the binding sites. Protons on the benzothiazole rings and the methylene (B1212753) protons of the pentane bridge typically experience a downfield shift upon complexation due to the deshielding effect of the metal ion.
The table below summarizes typical spectroscopic changes observed upon complexation of benzothiazole-based ligands.
| Spectroscopic Technique | Observation in Free Ligand | Change Upon Metal Coordination | Reference |
| FT-IR | Characteristic C=N stretch | Shift to higher or lower frequency | researchgate.net |
| UV-Vis | Intense π→π* and n→π* bands in the UV region | Shift of ligand bands and appearance of new LMCT or d-d bands in the visible region | nih.govresearchgate.net |
| ¹H NMR | Characteristic signals for aromatic and aliphatic protons | Downfield shift of protons near the coordination site | rsc.org |
Electronic Structure and Bonding Analysis in Metal-1,5-Bis(benzo[d]thiazol-2-ylthio)pentane Complexes
The bonding in metal complexes of this compound is primarily described by the formation of coordinate covalent bonds between the ligand's donor atoms and the metal center. The nitrogen and sulfur atoms of the ligand act as Lewis bases, donating lone pairs of electrons into the vacant d-orbitals of the transition metal, which acts as a Lewis acid.
The electronic structure of the resulting complex is a combination of the molecular orbitals of the ligand and the atomic orbitals of the metal. The Highest Occupied Molecular Orbital (HOMO) of the ligand, which is typically rich in character from the N and S lone pairs, interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the metal ion to form the primary metal-ligand sigma bonds.
Influence of the Pentane Bridge on Metal Coordination Geometries and Stability
The pentane bridge is not merely a passive linker; its structural characteristics play a decisive role in determining the coordination properties of the this compound ligand. The length and flexibility of this five-carbon chain are critical factors that influence the geometry, nuclearity, and stability of the metal complexes formed.
Flexibility and Chelate Effect: The conformational freedom of the pentane chain allows the ligand to minimize steric strain when coordinating to a metal ion. It can readily adapt its conformation to satisfy the preferred coordination geometry of various metals, whether it be square planar, tetrahedral, or octahedral. When the ligand chelates to a single metal center, this flexibility allows for the formation of a highly stable complex due to the chelate effect—the entropic advantage of replacing multiple monodentate ligands with a single multidentate ligand.
Control of Nuclearity: The length of the pentane bridge is sufficient to allow the ligand to span two metal centers, facilitating the formation of dinuclear or polymeric structures. A shorter bridge (e.g., ethylene (B1197577) or propylene) would strongly favor the formation of mononuclear chelates, while a much longer, more flexible chain might lead to more complex, interwoven polymeric networks or mononuclear complexes where the chain is not part of a chelate ring. The C5 length represents a balance, enabling access to both stable mononuclear chelates and predictable dinuclear bridged species. This control over the final architecture is a fundamental aspect of rational ligand design in coordination chemistry.
Supramolecular Chemistry and Intermolecular Interactions of 1,5 Bis Benzo D Thiazol 2 Ylthio Pentane
Role of Hydrogen Bonding and Other Non-Covalent Forces in Self-Assembly
The molecular structure of 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane lacks classical hydrogen bond donors (like N-H or O-H groups). While weak C-H···N or C-H···S hydrogen bonds, as well as other non-covalent forces such as van der Waals interactions, would certainly play a role in its self-assembly, specific experimental or computational studies quantifying these interactions for this particular molecule are absent.
Host-Guest Chemistry and Molecular Recognition Phenomena
There is no available research on the use of this compound as either a host or a guest molecule. Studies investigating its ability to selectively bind other molecules or ions through non-covalent interactions, which would form the basis of its molecular recognition capabilities, have not been published.
Engineering of Supramolecular Architectures Utilizing the Benzothiazole-Thioether Motif
While the benzothiazole-thioether motif is a versatile building block in supramolecular chemistry and crystal engineering, there are no specific examples in the literature where this compound has been utilized to engineer distinct supramolecular architectures like coordination polymers, metal-organic frameworks, or self-assembled monolayers.
Applications in Advanced Functional Materials Utilizing 1,5 Bis Benzo D Thiazol 2 Ylthio Pentane
Optoelectronic Material Development
The benzothiazole (B30560) core is a well-known electron-accepting unit, and its incorporation into larger molecular structures can lead to interesting optical and electronic properties. nih.govdntb.gov.ua The presence of two such units in 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane suggests its potential for use in optoelectronic applications.
Non-linear Optical (NLO) Properties
Role in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)
For DSSCs, organic dyes containing benzothiazole as an electron-accepting unit have been investigated. acs.org The benzothiazole moiety helps to facilitate charge separation and injection into the semiconductor's conduction band. While there are no specific reports on the use of this compound in OLEDs or DSSCs, its structure suggests potential applicability. The two benzothiazole units could enhance electron affinity, and the pentane (B18724) linker provides solubility and processability, which are important for device fabrication. Further research would be needed to synthesize appropriate derivatives and evaluate their performance in optoelectronic devices.
Chemical Sensing and Receptor Design
The nitrogen and sulfur atoms within the benzothiazole ring system provide potential coordination sites for metal ions and anions, making benzothiazole derivatives attractive candidates for the development of chemical sensors. researchgate.netnih.gov
Selective Recognition of Metal Ions and Anions
A variety of benzothiazole-based chemosensors have been developed for the selective detection of various metal ions, including Zn²⁺, Cu²⁺, and Ni²⁺, as well as anions like cyanide (CN⁻) and pyrophosphate. researchgate.netnih.govnih.govnih.gov The binding of an analyte to the benzothiazole-containing receptor can lead to a measurable change in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength, or a change in fluorescence intensity ("turn-on" or "turn-off" sensing). acs.orgnih.govnih.gov
For instance, benzothiazole derivatives have been designed to exhibit excited state intramolecular proton transfer (ESIPT), a process that can be modulated by the presence of specific ions, leading to a highly selective sensing mechanism. nih.govresearchgate.net Although studies specifically employing this compound as a chemosensor are not currently available, its structure suggests it could act as a bidentate or bridging ligand for metal ions. The flexible pentane chain could allow the two benzothiazole units to cooperatively bind a single metal ion or to bridge two metal centers. The sulfur atoms in the thioether linkages also provide additional potential coordination sites. The development of this compound-based sensors would likely involve studying its interactions with a range of cations and anions using spectroscopic techniques to identify any selective binding events.
Surface Chemistry and Corrosion Inhibition Studies
Benzothiazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netresearchgate.netnih.govimist.ma Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective layer that impedes the corrosion process. nih.gov The heteroatoms (N and S) and the π-electrons of the aromatic rings are key to the adsorption process. researchgate.net
Studies on bis-benzothiazole compounds have demonstrated their superior performance as corrosion inhibitors compared to their monomeric counterparts, which is often attributed to the ability of the two benzothiazole units to cover a larger surface area. researchgate.net Research on compounds with similar structures to this compound has shown high inhibition efficiencies for mild steel and copper in hydrochloric and sulfuric acid solutions. electrochemsci.orgresearchgate.netnih.gov The length of the alkyl chain connecting the benzothiazole units can influence the inhibition efficiency by affecting the inhibitor's solubility and the packing of the adsorbed layer on the metal surface.
The following table summarizes the corrosion inhibition efficiency of some benzothiazole derivatives on different metals, illustrating the general effectiveness of this class of compounds.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| (Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (CBTMT) | Mild Steel | 15% HCl | 150 ppm | 95.8 | researchgate.net |
| (Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (MBTMT) | Mild Steel | 15% HCl | 150 ppm | 97.5 | researchgate.net |
| 2-(4-Morpholinothio)benzothiazole (MB) | Copper | 0.5 M H₂SO₄ | 1 mM | 94 | electrochemsci.org |
| 1-(benzo[d]thiazol-2-yl)-3-methylguanidine (AG) | Carbon Steel | 1 M HCl | - | 91.4 | nih.gov |
Integration into Polymeric and Nanomaterial Systems
The incorporation of functional organic molecules like this compound into polymers and nanomaterials can lead to new hybrid materials with enhanced properties and functionalities. nih.govmdpi.comnveo.orgnanomaterchem.com
Benzothiazole derivatives have been successfully integrated into various polymeric backbones. For example, they have been used to create benzothiazole-linked conjugated polymers that can be formulated into nanoparticles for applications in chemo-photothermal cancer therapy. nih.gov Such systems can be designed to respond to multiple stimuli, such as pH and light.
Furthermore, benzothiazole units have been attached to natural polymers like chitosan (B1678972) to create new materials with potent antibacterial properties. mdpi.com These modified biopolymers can also be formulated into nanoparticles. The formation of nanoparticles often involves electrostatic interactions between the polymer and a cross-linking agent. mdpi.com
In the realm of nanomaterials, benzothiazole derivatives have been used to functionalize magnetic nanoparticles for catalytic applications. nanomaterchem.com For instance, an ionic liquid containing a benzothiazole moiety immobilized on magnetic nanoparticles has been shown to be an efficient and recyclable catalyst for the synthesis of other benzothiazole derivatives. nanomaterchem.com Benzothiazole-based ligands have also been attached to silica (B1680970) nanoparticles to create fluorescent probes for the detection of metal ions in biological systems. researchgate.net
Given these examples, this compound could potentially be used as a monomer or a cross-linking agent in polymerization reactions to create new polymers with the inherent properties of the benzothiazole units. Its ability to coordinate with metal ions could also be exploited in the design of functionalized nanoparticles for catalysis or sensing.
Mechanistic Investigations and Reaction Pathways Involving 1,5 Bis Benzo D Thiazol 2 Ylthio Pentane
Elucidation of Reaction Mechanisms in Chemical Transformations
The elucidation of reaction mechanisms for compounds like 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane would typically involve identifying the roles of reactants, intermediates, and catalysts. The two benzothiazole (B30560) moieties, linked by a flexible pentane (B18724) chain, present multiple reactive sites. The sulfur atoms in the thiazole (B1198619) rings and in the thioether linkages, as well as the nitrogen atoms, are potential sites for nucleophilic or electrophilic attack, depending on the reaction conditions.
Potential transformations could involve:
Oxidation of the Sulfur Atoms: The thioether linkages are susceptible to oxidation, which could lead to the formation of sulfoxides and sulfones. The mechanism would likely proceed through a nucleophilic attack of the sulfur atom on an oxidizing agent.
Cleavage of the C-S Bond: Under certain conditions, such as with strong reducing agents or in the presence of specific catalysts, the carbon-sulfur bonds could be cleaved.
Reactions at the Benzothiazole Ring: The aromatic rings of the benzothiazole units can undergo electrophilic substitution reactions. The directing effects of the fused thiazole ring would influence the position of substitution.
The synthesis of related bis-benzothiazolyl compounds often involves the condensation of 2-aminothiophenol (B119425) derivatives with dicarboxylic acids or their derivatives. nih.gov The mechanism of such reactions typically involves the initial formation of an amide linkage, followed by an intramolecular cyclization to form the thiazole ring.
Kinetic and Thermodynamic Parameters of Reactions
Quantitative data on the kinetic and thermodynamic parameters for reactions involving this compound is not readily found in published literature. Such studies would be crucial for understanding the feasibility and rate of potential chemical transformations.
For a hypothetical reaction, kinetic studies would aim to determine the rate law, rate constants, and activation energy. Thermodynamic studies would focus on measuring the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to determine the spontaneity and equilibrium position of the reaction.
The thermal decomposition of related heterocyclic structures, such as 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole, has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.net These studies provide insights into the thermal stability and decomposition kinetics of the molecule, which can be valuable for understanding its behavior at elevated temperatures. researchgate.net
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound
| Parameter | Value | Units |
| Rate Constant (k) | Data not available | s⁻¹ or M⁻¹s⁻¹ |
| Activation Energy (Ea) | Data not available | kJ/mol |
| Enthalpy Change (ΔH) | Data not available | kJ/mol |
| Entropy Change (ΔS) | Data not available | J/(mol·K) |
| Gibbs Free Energy Change (ΔG) | Data not available | kJ/mol |
This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.
Computational Approaches to Reaction Mechanism Analysis
In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating the reaction mechanisms of molecules like this compound. Density Functional Theory (DFT) is a common method used to model molecular structures, reaction pathways, and predict energetic parameters.
Computational studies on related benzothiazole and benzo researchgate.netresearchgate.netimidazo[2,1-b]thiazole derivatives have been used to:
Optimize the ground state geometries of reactants, intermediates, and products. researchgate.net
Calculate the energies of transition states to determine activation barriers. researchgate.net
Map out the potential energy surface of a reaction to identify the most favorable pathway.
Analyze the electronic properties, such as molecular orbital energies (HOMO-LUMO) and electrostatic potential maps, to understand reactivity. researchgate.net
For instance, in the study of benzo researchgate.netresearchgate.netimidazo[2,1-b]thiazole derivatives, DFT calculations were employed to support the proposed reaction mechanism and to understand the regioselectivity of the synthesis. researchgate.net Similar computational approaches could be applied to this compound to explore its conformational flexibility due to the pentane linker and to predict its reactivity in various chemical transformations.
Perspectives and Future Directions in 1,5 Bis Benzo D Thiazol 2 Ylthio Pentane Research
Innovations in Synthetic Strategies for Analogues
The synthesis of 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane analogues is a promising area for future research, with the potential to create a library of compounds with tailored properties. Established methods for benzothiazole (B30560) synthesis, such as the condensation of 2-aminobenzenethiol with various reagents, can be adapted and modernized. mdpi.comekb.eg Future synthetic strategies could focus on green chemistry principles to improve efficiency and sustainability. mdpi.com
Key areas for innovation include:
Varying the Linker: Replacing the pentane (B18724) chain with linkers of different lengths, rigidity, and functionality could significantly impact the molecule's conformational flexibility and its ability to coordinate with metal ions.
Substituent Effects: Introducing a variety of substituents onto the benzothiazole rings would allow for the fine-tuning of electronic properties, solubility, and steric hindrance.
Novel Catalytic Systems: Exploring new catalysts, such as nanoparticles or biocatalysts, could lead to more efficient and selective synthetic routes. ekb.eg For instance, the use of laccases has been reported for the synthesis of other benzothiazole derivatives.
A comparative table of potential synthetic routes is presented below:
| Synthetic Approach | Potential Advantages | Key Reagents/Conditions |
| Condensation Reactions | Well-established, versatile | 2-aminobenzenethiol, dicarboxylic acids/diacyl chlorides |
| Green Chemistry Approaches | Environmentally friendly, potentially higher yields | Water-based media, reusable catalysts |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Microwave irradiation |
| Flow Chemistry | Scalable, precise control over reaction parameters | Continuous flow reactors |
Advanced Characterization Techniques for Complex Systems
A thorough understanding of the structure-property relationships of this compound and its future analogues and complexes will require the application of a suite of advanced characterization techniques.
Future characterization efforts should include:
Spectroscopic Methods: A combination of FT-IR, ¹H NMR, and ¹³C NMR spectroscopy will be fundamental for confirming the molecular structure of new analogues. nih.govnih.gov
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be crucial for unambiguous molecular formula determination. nih.gov
Thermal Analysis: Thermogravimetric analysis (TGA) can provide insights into the thermal stability of these compounds and their potential applications in materials science. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction will be invaluable for determining the precise three-dimensional structure of these molecules and their coordination complexes, revealing details about bond lengths, angles, and intermolecular interactions. iucr.org
UV-Visible Spectroscopy: This technique will be essential for probing the electronic properties and photophysical behavior of the compounds, which is particularly relevant for applications in optoelectronics. nih.gov
High-Throughput Computational Screening and Design
Computational chemistry offers powerful tools for accelerating the discovery and design of new this compound derivatives with desired properties. High-throughput computational screening can be employed to virtually assess large libraries of potential analogues, prioritizing the most promising candidates for synthesis and experimental evaluation. nih.gov
Future computational studies could involve:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of designed analogues. mdpi.comresearchgate.net This can provide insights into their reactivity, stability, and potential for charge transfer. mdpi.comscirp.org
Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and interaction modes of these compounds with biological targets. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the analogues with their observed activities, aiding in the design of more potent compounds.
Exploration of Novel Coordination and Supramolecular Assemblies
The two benzothiazole units in this compound, with their nitrogen and sulfur heteroatoms, present excellent opportunities for the construction of novel coordination complexes and supramolecular assemblies. The flexible pentane linker can allow the benzothiazole moieties to act as a chelating ligand for a single metal center or as a bridging ligand between two metal centers.
Future research in this area could explore:
Coordination with Various Metal Ions: A systematic investigation of the coordination behavior of this compound and its analogues with a wide range of transition metals and lanthanides could lead to complexes with interesting magnetic, optical, and catalytic properties. The geometry of these complexes can vary from tetrahedral to octahedral, depending on the metal ion and reaction conditions. cdnsciencepub.comfoundryjournal.net
Self-Assembly: The design of analogues capable of self-assembly into well-defined supramolecular architectures, such as metallacycles and coordination polymers, is a promising avenue.
Host-Guest Chemistry: The flexible nature of the molecule may allow it to act as a host for small guest molecules, with potential applications in sensing and separation.
Intermolecular Interactions: A detailed study of the non-covalent interactions, such as π-π stacking and hydrogen bonding, that govern the formation of supramolecular assemblies will be crucial for their rational design.
Expanding Material Science Applications
The benzothiazole moiety is known to be a component of various functional materials, and this compound derivatives could find applications in several areas of material science. rsc.org
Promising future applications to be investigated include:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some benzothiazole compounds suggests that analogues of this compound could be developed as emissive materials or host materials in OLEDs.
Organic Solar Cells (OSCs): The electron-withdrawing nature of the benzothiazole ring makes these compounds potential candidates for use as non-fullerene acceptors in organic solar cells.
Fluorescent Sensors: The coordination of the benzothiazole units with specific metal ions could lead to changes in their fluorescence properties, enabling their use as selective and sensitive fluorescent sensors.
Corrosion Inhibitors: Benzothiazole derivatives have been investigated as corrosion inhibitors for various metals. The presence of multiple heteroatoms in this compound could enhance its ability to adsorb onto metal surfaces and protect them from corrosion.
Q & A
What are the optimal synthetic routes for 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane, and how do reaction conditions influence yield?
Answer:
The synthesis of thiazole-containing compounds often involves nucleophilic substitution or coupling reactions. For this compound, a plausible route is the reaction of 1,5-dibromopentane with benzo[d]thiazole-2-thiol under basic conditions (e.g., KOH in DMF). Solvent-free methods, such as those used in Friedel-Crafts acylation for fused thiazoles , can enhance reaction efficiency by reducing side reactions and improving yields. Temperature control (80–100°C) and stoichiometric ratios (2:1 for thiol to dibromopentane) are critical to minimize oligomerization. Monitoring via TLC (silica gel, UV detection) ensures reaction progression .
How can spectroscopic and crystallographic methods be employed to confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy: H and C NMR can confirm the presence of thiazole protons (δ 7.2–8.1 ppm) and the pentane backbone (δ 1.5–2.5 ppm for CH groups).
- X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, validating the bis-thioether linkage and planar thiazole rings. For example, analogous thiophenyl pentanedione structures were resolved using this method .
- Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify the molecular formula.
What role does this compound play in catalytic systems, and how does its electronic structure influence activity?
Answer:
This compound may act as a bidentate ligand in transition-metal catalysis due to its sulfur donor atoms. The electron-rich thiazole rings enhance metal-ligand electron transfer, similar to phosphine ligands like 1,5-Bis(diphenylphosphino)pentane in cross-coupling reactions . The flexibility of the pentane spacer allows adaptive coordination geometry, which can stabilize intermediates in catalytic cycles. Computational studies (DFT) are recommended to map frontier molecular orbitals and predict reactivity .
How should researchers address discrepancies in reported synthetic yields or unexpected byproducts during the preparation of this compound?
Answer:
- Byproduct Analysis: Use GC-MS or HPLC to identify impurities. For example, incomplete substitution may yield mono-thioether intermediates.
- Reaction Optimization: Adjust solvent polarity (e.g., switch from DMF to THF) or use phase-transfer catalysts to improve selectivity. Contradictions in yields often stem from trace moisture or oxygen; inert atmosphere (N/Ar) and anhydrous conditions are essential .
- Reproducibility Checks: Cross-validate protocols with alternative characterization methods (e.g., IR spectroscopy for functional groups) .
What are the key considerations for handling and storing this compound to ensure stability and prevent degradation?
Answer:
- Storage: Store in amber glass vials under inert gas (Ar) at –20°C to prevent oxidation of thioether bonds. Desiccants (silica gel) mitigate hydrolysis .
- Handling: Use gloveboxes or Schlenk lines for air-sensitive steps. PPE (nitrile gloves, lab coats) is mandatory due to potential skin irritation .
- Degradation Monitoring: Regular NMR checks detect decomposition (e.g., thiol reformation via S–C bond cleavage).
What computational strategies are effective for modeling the reactivity of this compound in supramolecular chemistry?
Answer:
- Molecular Dynamics (MD): Simulate conformational flexibility of the pentane chain to predict host-guest interactions.
- Density Functional Theory (DFT): Calculate charge distribution on sulfur atoms to assess nucleophilic/electrophilic sites. For example, phosphine ligands’ electronic profiles were modeled similarly .
- Docking Studies: Map binding affinities with metal ions (e.g., Pd, Cu) to guide catalyst design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
